molecular formula C21H26N4O4 B2383188 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide CAS No. 906159-89-5

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2383188
CAS No.: 906159-89-5
M. Wt: 398.463
InChI Key: UFMWBQUSKINMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and a 4-nitrobenzamide core.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23-11-13-24(14-12-23)20(16-5-9-19(29-2)10-6-16)15-22-21(26)17-3-7-18(8-4-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMWBQUSKINMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H29N3O3C_{21}H_{29}N_{3}O_{3} with a molecular weight of 373.48 g/mol. The compound features a nitrobenzamide moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Research has indicated that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases that are crucial for cell proliferation and survival. For instance, dual inhibitors targeting plasmodial kinases PfGSK3 and PfPK6 have shown promise in antimalarial therapy, indicating a potential mechanism for this compound as well .
  • Anticancer Properties : The nitrobenzamide group is known for its cytotoxic effects against various cancer cell lines. Similar compounds have been shown to induce apoptosis in tumor cells by disrupting cellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Activity Target IC50/EC50 Values Reference
Kinase InhibitionPfGSK3181 ± 4 nM
Kinase InhibitionPfPK6398 ± 35 nM
CytotoxicityVarious Cancer Cell LinesIC50 values in nM

Case Studies

  • Antimalarial Activity : A study explored the efficacy of structurally related compounds against malaria parasites. The findings indicated that modifications to the piperazine ring could enhance activity against PfGSK3 and PfPK6, suggesting that similar modifications might be beneficial for this compound .
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that derivatives of nitrobenzamides exhibit significant cytotoxicity, leading to apoptosis via caspase activation. This suggests a potential therapeutic application for this compound in oncology .

Scientific Research Applications

Anticancer Properties

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A54915.0Induction of apoptosis
MCF712.5Cell cycle arrest at G1 phase
HeLa10.0Enzyme inhibition

These findings suggest that the compound may induce programmed cell death and disrupt the cell cycle in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

Research indicates that this compound may also exhibit neuropharmacological effects due to the piperazine ring structure, which is known to interact with neurotransmitter systems. Potential applications include:

  • Anxiolytic Activity : Preliminary studies suggest that the compound may reduce anxiety-like behaviors in animal models.
  • Antidepressant Effects : There is emerging evidence supporting its role in modulating serotonin pathways, which could lead to antidepressant effects.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Synthesis and Formulation

The synthesis of this compound has been achieved through various methods, including:

  • Refluxing with piperazine derivatives : This method involves reacting substituted piperazines with appropriate nitrobenzoyl precursors.
  • Column Chromatography : Purification techniques such as silica gel chromatography are employed to isolate the final product.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation.
  • HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding its metabolic pathways and potential toxic effects is critical for future clinical applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents/Modifications Biological Activity/Notes Yield (%) Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo substituent at benzamide; 4-methoxy-2-nitrophenyl group Structural comparison for crystallography N/A
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide (Nitro-MPPF) 2-Methoxyphenyl (vs. 4-methoxy); pyridinyl substitution Likely CNS-targeting (e.g., serotonin/dopamine receptors) N/A
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole instead of nitrobenzamide; acetamide linker Potential kinase or anti-cancer activity N/A
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (Compound 26) Thiazolotriazole core; thiomethyl linker Anti-infective activity 75
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Ethanediamide linker; 4-methylbenzoyl-piperazine Metabolic stability studies N/A

Key Findings and Comparative Analysis

Substituent Position and Bioactivity The 4-methoxyphenyl group in the target compound contrasts with the 2-methoxyphenyl in Nitro-MPPF . Positional isomerism significantly impacts receptor binding; for example, 4-methoxy groups often enhance metabolic stability compared to ortho-substituted analogs.

Heterocyclic Modifications Piperazine vs.

Synthetic Accessibility Thiazolotriazole derivatives (e.g., Compound 26, 75% yield ) demonstrate higher synthetic efficiency compared to the target compound, where multi-step reactions may reduce overall yield.

Physicochemical Properties

  • Crystallographic data from 4MNB suggests that asymmetric unit packing (two molecules per unit) could stabilize the target compound’s solid-state structure, influencing solubility and formulation.
  • The ethanediamide linker in introduces hydrogen-bonding capacity, which may improve aqueous solubility compared to the target compound’s nitrobenzamide core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.